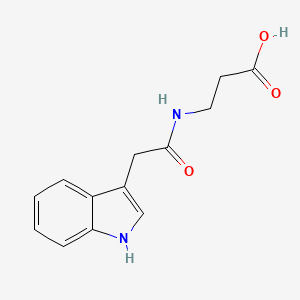

N-Indolylacetyl-beta-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Indolylacetyl-beta-alanine, also known as N-(3-Indolylacetyl)-L-alanine, is a compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring attached to an acetyl group and a beta-alanine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Indolylacetyl-beta-alanine typically involves the reaction of indole-3-acetic acid with L-alanine. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include:

Solvent: Methanol or dimethylformamide (DMF)

Temperature: Room temperature to 40°C

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymatic methods offer advantages such as higher specificity, milder reaction conditions, and reduced byproduct formation . The use of biocatalysts like l-aspartate-α-decarboxylase (ADC) can enhance the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

N-Indolylacetyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, alkylation, and acylation, are common at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Indole-3-carboxaldehyde

Reduction: Indoline derivatives

Substitution: Halogenated, alkylated, or acylated indole derivatives

Applications De Recherche Scientifique

Agricultural Biotechnology

Role in Plant Growth Regulation

N-Indolylacetyl-beta-alanine plays a significant role in plant growth and development by modulating the activity of indole-3-acetic acid, which is crucial for cell elongation and division. This modulation helps optimize plant responses to environmental stimuli, making it valuable for agricultural applications, particularly in enhancing crop yield and resilience to stressors such as drought or salinity.

Mechanism of Action

The compound primarily interacts with heme oxygenase-1, an enzyme involved in oxidative stress responses. By up-regulating this enzyme, IAA-L-Ala can mitigate oxidative damage in plants, promoting better growth under adverse conditions.

Pharmacological Applications

Antimicrobial Properties

Recent studies suggest that this compound exhibits antimicrobial activity, particularly against certain fungal strains. This property could be harnessed for developing new antifungal agents, potentially benefiting agricultural practices and food preservation.

Potential Therapeutic Uses

The compound's ability to modulate oxidative stress pathways indicates potential therapeutic applications in treating inflammatory diseases. By enhancing heme oxygenase-1 activity, it may contribute to reducing inflammation and promoting cellular health.

Sports Nutrition

Ergogenic Effects

Although primarily associated with beta-alanine supplementation, this compound's structural relationship with beta-alanine suggests it may also enhance athletic performance. Beta-alanine is known to increase muscle carnosine levels, which serves as a buffer against acidification during high-intensity exercise .

Case Studies on Performance Enhancement

- A systematic review found that beta-alanine supplementation significantly improved exercise performance in various sports contexts, suggesting that compounds like this compound could have similar effects due to their biochemical properties .

- In a study involving high-intensity interval training (HIIT), participants supplementing with beta-alanine showed improved muscle carnosine levels and reduced neuromuscular fatigue, indicating enhanced performance capabilities .

Comparative Analysis with Related Compounds

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant hormone (auxin) | Directly involved in cell elongation and division |

| Beta-alanine | Amino acid, precursor to carnosine | Acts as a buffering agent in muscle tissue |

| L-Alanine | Standard amino acid | Precursor for various biomolecules |

| Indole-3-butyric acid | Auxin-like activity | Longer carbon chain affects solubility and activity |

This compound's unique dual role as both an amino acid derivative and a modulator of auxin activity enhances its value in agricultural biotechnology compared to other compounds.

Mécanisme D'action

The mechanism of action of N-Indolylacetyl-beta-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an auxin-like compound, influencing plant growth and development by modulating gene expression and cellular processes . In medical research, it has been studied for its potential to interact with cellular receptors and enzymes, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A well-known plant hormone with similar structural features but lacking the beta-alanine moiety.

Indole-3-carboxaldehyde: An oxidized derivative of indole-3-acetic acid.

Indoline derivatives: Reduced forms of indole compounds.

Uniqueness

N-Indolylacetyl-beta-alanine is unique due to its combination of an indole ring with an acetyl group and a beta-alanine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Propriétés

IUPAC Name |

3-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(14-6-5-13(17)18)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGFGTUYKNDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.